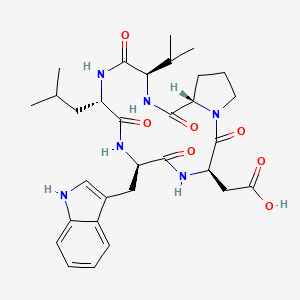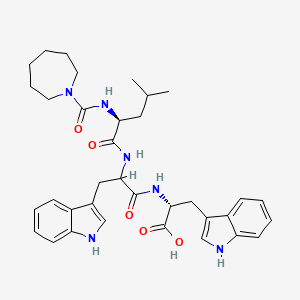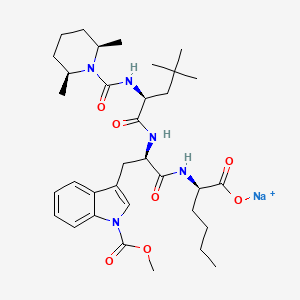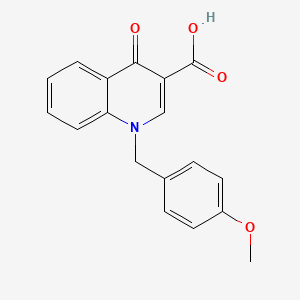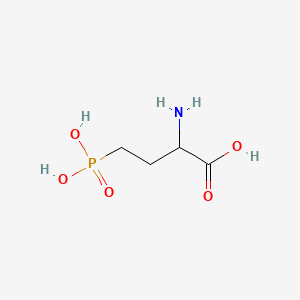
Acide 2-amino-4-phosphonobutanoïque
Vue d'ensemble
Description
L’acide DL-2-amino-4-phosphonobutyrique, communément appelé DL-AP4, est un antagoniste glutamatergique à large spectre. Il s’agit d’un composé synthétique utilisé principalement dans la recherche scientifique pour étudier le système nerveux central et le système visuel. Le DL-AP4 est connu pour sa capacité à inhiber la liaison du glutamate de manière compétitive, ce qui en fait un outil précieux dans la recherche en neurosciences .
Applications De Recherche Scientifique
Le DL-AP4 a une large gamme d’applications en recherche scientifique, notamment :
Neurosciences : Utilisé pour étudier le rôle du glutamate dans la transmission synaptique et la signalisation neuronale.
Pharmacologie : Étudie les effets des antagonistes du glutamate sur divers processus physiologiques.
Recherche sur la vision : Explore l’impact des antagonistes du glutamate sur le traitement visuel et la fonction rétinienne.
Développement de médicaments : Sert de composé de référence pour le développement de nouveaux antagonistes des récepteurs du glutamate .
Mécanisme D'action
Le DL-AP4 agit comme un inhibiteur compétitif de la liaison du glutamate. Il se lie aux récepteurs du glutamate, empêchant le glutamate d’activer ces récepteurs. Cette inhibition affecte la transmission synaptique et la signalisation neuronale, faisant du DL-AP4 un outil précieux pour étudier le système nerveux central et le système visuel. La constante de dissociation apparente (Kd) du composé pour la liaison du glutamate est de 66 μM .
Analyse Biochimique
Biochemical Properties
2-Amino-4-phosphonobutanoic acid is a potent and selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It interacts with these receptors, influencing their activity and playing a significant role in biochemical reactions .
Cellular Effects
The effects of 2-Amino-4-phosphonobutanoic acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-Amino-4-phosphonobutanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a potent and selective agonist for the group III metabotropic glutamate receptors .
Temporal Effects in Laboratory Settings
The effects of 2-Amino-4-phosphonobutanoic acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 2-Amino-4-phosphonobutanoic acid vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-Amino-4-phosphonobutanoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Amino-4-phosphonobutanoic acid within cells and tissues are essential aspects of its biochemical properties. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Amino-4-phosphonobutanoic acid and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le DL-AP4 est synthétisé par une série de réactions chimiques impliquant l’introduction de groupes amino et phosphono sur un squelette d’acide butyrique. La synthèse comprend généralement les étapes suivantes :
Matière de départ : La synthèse commence avec l’acide butyrique.
Amination : Un groupe amino est introduit dans l’acide butyrique par réaction avec de l’ammoniac ou un dérivé d’amine.
Phosphorylation : Un groupe phosphono est ajouté au composé à l’aide d’un agent phosphorylant tel que le trichlorure de phosphore ou l’oxychlorure de phosphore.
Purification : Le produit final est purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté ≥ 98 %.
Méthodes de production industrielle
La production industrielle du DL-AP4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Les méthodes industrielles peuvent également inclure des étapes supplémentaires de purification et de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
Le DL-AP4 subit diverses réactions chimiques, notamment :
Oxydation : Le DL-AP4 peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le DL-AP4 en ses formes réduites.
Substitution : Les réactions de substitution peuvent remplacer les groupes amino ou phosphono par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénures ou les nucléophiles dans des conditions acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés oxo, tandis que les réactions de substitution peuvent produire une variété de dérivés d’acide butyrique substitués .
Comparaison Avec Des Composés Similaires
Composés similaires
L-AP4 : L’isomère L du DL-AP4, également un antagoniste du glutamate.
D-AP4 : L’isomère D du DL-AP4, avec des propriétés similaires.
DL-AP5 : Un autre antagoniste du glutamate avec une structure légèrement différente.
Unicité
Le DL-AP4 est unique en raison de son activité à large spectre en tant qu’antagoniste glutamatergique. Il peut inhiber plusieurs types de récepteurs du glutamate, ce qui en fait un outil polyvalent en recherche. Sa capacité à inhiber de manière compétitive la liaison du glutamate avec une valeur Kd spécifique le distingue également des autres composés similaires .
Propriétés
IUPAC Name |
2-amino-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017567 | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-99-5, 20263-07-4 | |
| Record name | 2-Amino-4-phosphonobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2 APB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC30079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


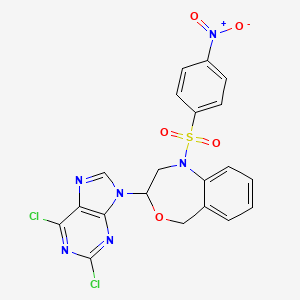
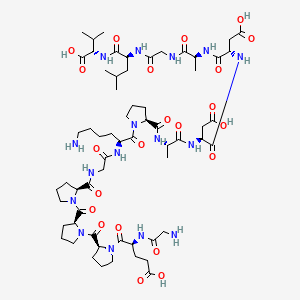

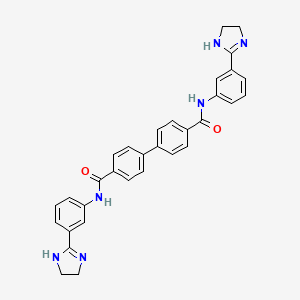
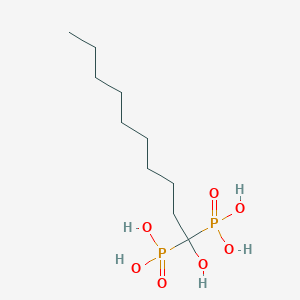
![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)


